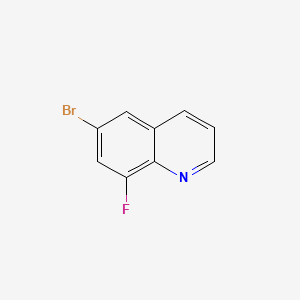

6-Bromo-8-fluoroquinoline

Description

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone scaffold in the fields of medicinal and materials chemistry. nih.govresearchgate.net Its structural motif is prevalent in a multitude of natural products and has been ingeniously employed by chemists to develop a wide array of synthetic compounds with significant applications. nih.govnih.gov In medicinal chemistry, quinoline derivatives are recognized as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net This has resulted in the successful commercialization of numerous quinoline-based drugs demonstrating antimalarial, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netorientjchem.org The versatility of the quinoline core allows for structural modifications and functionalization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules to enhance efficacy and selectivity. nih.govorientjchem.org This adaptability has fueled continuous research, making the quinoline scaffold a subject of immense interest for the design and discovery of new therapeutic agents. nih.govorientjchem.org

Overview of Halogenation Strategies in Heterocyclic Chemistry

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental and powerful strategy in organic synthesis, particularly for heterocyclic compounds. mdpi.comnih.gov Halogens, owing to their unique electronic properties, can serve as reactive handles for further chemical transformations or can directly influence the biological activity of a molecule. mdpi.com The primary methods for halogenating heterocyclic systems can be broadly categorized as electrophilic and nucleophilic halogenation.

Electrophilic halogenation is a common approach where an electron-rich heterocycle reacts with an electrophilic halogen source. mdpi.com The regioselectivity of this reaction is governed by the electronic distribution within the heterocyclic ring, with substitution typically occurring at the most electron-rich positions. wuxibiology.com Directing groups can be employed to achieve high regioselectivity in C-H halogenation, guiding the halogen to a specific position. rsc.org

Nucleophilic halogenation strategies are also crucial, especially for electron-deficient heterocycles. researchgate.net For instance, the halogenation of heterocyclic N-oxides is a well-established method. researchgate.net These reactions often involve deoxygenative halogenation, where the N-oxide is activated, facilitating the introduction of a halogen at a specific carbon atom. researchgate.net The choice of halogenating agent and reaction conditions is critical for controlling the outcome and achieving the desired product. mdpi.comnih.gov The development of new halogenation methods continues to be an active area of research, aiming for greater efficiency, selectivity, and environmental sustainability. mdpi.com

Research Trajectories of Bromo- and Fluoro-Substituted Quinolines

The incorporation of bromine and fluorine atoms onto the quinoline scaffold has been a particularly fruitful area of research, leading to compounds with unique chemical and biological properties. The position and nature of the halogen substituent significantly influence the molecule's reactivity and therapeutic potential. tandfonline.com

Bromo-substituted quinolines are highly valuable synthetic intermediates. The carbon-bromine bond is readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments. This synthetic utility makes bromoquinolines key building blocks in the construction of complex molecules. tandfonline.com Furthermore, the presence of bromine can enhance biological activity; for example, certain bromo-substituted quinolines have shown potent antimycobacterial and anticancer activities. tandfonline.comnih.gov

Fluoro-substituted quinolines are of great interest in medicinal chemistry. The fluorine atom, due to its small size and high electronegativity, can profoundly alter a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability. The introduction of fluorine can block metabolic pathways, leading to improved bioavailability. tandfonline.com Research has shown that fluoro-substituted quinolines are effective as antimycobacterial agents and can exhibit significant antifungal properties. tandfonline.comfordham.edu The strategic placement of both bromo and fluoro groups on the same quinoline core, as seen in 6-Bromo-8-fluoroquinoline, creates a molecule with a unique combination of reactivity and potential biological function, making it a subject of focused investigation. nih.govrsc.org

Chemical Profile of this compound

The compound this compound is a halogenated derivative of quinoline with the chemical formula C₉H₅BrFN. It is a solid at room temperature with a melting point of 104-106 °C. sigmaaldrich.com

| Property | Data | Source(s) |

| CAS Number | 220513-46-2 | sigmaaldrich.comglpbio.comchemicalbook.com |

| Molecular Formula | C₉H₅BrFN | sigmaaldrich.comglpbio.com |

| Molecular Weight | 226.05 g/mol | sigmaaldrich.comglpbio.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 104-106 °C | sigmaaldrich.com |

| InChI Key | DDCOYWOYIUEOHQ-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of di-substituted quinolines like this compound can be approached through various synthetic routes. One documented method involves the condensation of 2-Bromo-4-fluoroaniline with ethyl 2-cyano-3-ethoxyacrylate, followed by thermal cyclization to form an 8-bromo-3-cyano-6-fluoroquinolin-4(1H)-one intermediate. nih.gov This intermediate serves as a versatile precursor for further chemical modifications. nih.gov

The reactivity of this compound is influenced by its two halogen substituents. The bromine atom at the C-8 position can participate in metal-catalyzed cross-coupling reactions, although its reactivity can be influenced by steric hindrance. The fluorine at C-6 is generally more inert under mild conditions but can be substituted under specific reaction conditions. For instance, a halogen exchange reaction using N-Bromosuccinimide (NBS) in DMF has been reported to replace the fluorine at C-6 with bromine.

Research Applications

This compound and its derivatives are primarily utilized as building blocks and intermediates in chemical synthesis, particularly in the field of medicinal chemistry. nih.gov The distinct reactivity of the bromo and fluoro substituents allows for stepwise and selective functionalization.

For example, 6-bromo-8-fluoroquinaldine has been used as a starting material in the synthesis of quadrupolar probes. rsc.org In this research, the bromo group was converted to a cyano group using copper cyanide, demonstrating the utility of the bromo substituent as a synthetic handle. rsc.org Subsequently, the fluorine atom was displaced by various amines in a nucleophilic aromatic substitution (SNAr) reaction. rsc.org

In another study, an 8-bromo-6-fluoroquinoline (B1287374) derivative was used as a key building block to synthesize a series of novel thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline systems. nih.gov These resulting compounds were then screened for their biological activities against various pathogenic bacterial and fungal strains, with some showing significant broad-spectrum antibacterial activity. nih.gov These examples highlight the role of this compound as a versatile scaffold for the development of new functional molecules and potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCOYWOYIUEOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674533 | |

| Record name | 6-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220513-46-2 | |

| Record name | 6-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Techniques in 6 Bromo 8 Fluoroquinoline Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Bromo-8-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural profile.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In the quinoline (B57606) ring system, the protons are aromatic and typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm). The specific chemical shift of each proton in this compound is influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

Research on related fluoroquinoline structures indicates that the proton attached to the carbon between the two halogens (H-7) would likely show a distinct chemical shift and coupling pattern due to the influence of both adjacent substituents. nih.gov The remaining protons on the carbocyclic ring (H-5) and the heterocyclic ring (H-2, H-3, H-4) will exhibit characteristic shifts and coupling constants (J-values) that allow for their unambiguous assignment. nih.govchemicalbook.com For instance, analysis of similar substituted quinolines helps in predicting the spectral features. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound This table is generated based on data from analogous quinoline compounds for illustrative purposes.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J_H2-H3, J_H2-H4 |

| H-3 | 7.4 - 7.6 | dd | J_H3-H2, J_H3-H4 |

| H-4 | 8.1 - 8.3 | dd | J_H4-H2, J_H4-H3 |

| H-5 | 7.8 - 8.0 | d | J_H5-H7 (through space) |

| H-7 | 7.6 - 7.8 | d | J_H7-F8 (through space) |

Note: d stands for doublet, dd for doublet of doublets. The exact values require experimental verification.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A ¹³C NMR spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the quinoline ring.

A key feature in the ¹³C NMR spectrum is the effect of the fluorine atom. The ¹³C signals for carbons that are close to the fluorine atom are split into doublets due to carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms. The carbon directly bonded to fluorine (C-8) will exhibit a large one-bond coupling constant (¹J_CF), while adjacent carbons (C-7, C-8a) will show smaller two- and three-bond couplings. nih.govfordham.edu This C-F coupling is a powerful diagnostic tool for confirming the position of the fluorine substituent. The carbon attached to the bromine (C-6) will also have its chemical shift significantly influenced. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound with C-F Coupling This table is generated based on data from analogous fluoroquinoline compounds for illustrative purposes.

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J_CF, Hz) |

| C-2 | ~150 | - |

| C-3 | ~122 | - |

| C-4 | ~136 | - |

| C-4a | ~129 | Small (e.g., ³J_CF) |

| C-5 | ~128 | Small (e.g., ⁴J_CF) |

| C-6 | ~120 | Small (e.g., ³J_CF) |

| C-7 | ~115 | Medium (e.g., ²J_CF) |

| C-8 | ~158 | Large (e.g., ¹J_CF ≈ 250 Hz) |

| C-8a | ~140 | Medium (e.g., ²J_CF) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated organic compounds. magritek.comresearchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals over a wide chemical shift range, minimizing the chance of signal overlap. researchgate.net

For this compound, the ¹⁹F NMR spectrum would display a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly indicative of the electronic environment around the fluorine atom on the quinoline ring. Studies on various 6-fluoroquinoline (B108479) derivatives show typical chemical shifts in the range of δ -100 to -120 ppm. nih.govfordham.edu The precise value for this compound would be influenced by the presence of the bromine atom at the adjacent C-6 position. This technique is exceptionally useful for confirming the successful incorporation of fluorine into the target structure and for assessing purity with respect to other fluorinated isomers. acs.org

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental formula, and assess its purity.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. Unlike low-resolution MS, HRMS measures the m/z value to several decimal places. This high precision allows for the determination of the exact elemental composition of the molecule from its measured mass.

The molecular formula of this compound is C₉H₅BrFN. HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. scispace.com Calculating the theoretical exact mass and comparing it to the experimentally measured value confirms the identity of the compound with high confidence. nih.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | C₉H₆⁷⁹BrFN⁺ | 225.9662 |

| [M(⁸¹Br)+H]⁺ | C₉H₆⁸¹BrFN⁺ | 227.9642 |

| [M(⁷⁹Br)+Na]⁺ | C₉H₅⁷⁹BrFNNa⁺ | 247.9482 |

| [M(⁸¹Br)+Na]⁺ | C₉H₅⁸¹BrFNNa⁺ | 249.9461 |

Data based on theoretical calculations. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of moderately polar organic molecules like quinoline derivatives. d-nb.info This method typically ionizes the analyte directly from a solution, causing minimal fragmentation and usually resulting in a prominent peak for the protonated molecule, [M+H]⁺. nih.govnih.gov

In the analysis of this compound, ESI-MS would be expected to produce a strong signal corresponding to the protonated species (m/z ≈ 226 and 228). Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 248 and 250), may also be observed. uni.lu ESI-MS is valuable for quickly confirming the molecular weight of the synthesized product and for monitoring reaction progress when coupled with liquid chromatography (LC-MS).

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.

The quinoline ring system gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. arabjchem.org The C=C and C=N stretching vibrations within the heterocyclic aromatic ring system produce a complex pattern of sharp bands in the 1620-1430 cm⁻¹ range. arabjchem.orgmdpi.com For instance, in related 6-fluoroquinoline derivatives, strong absorptions have been noted around 1612 cm⁻¹ and 1588 cm⁻¹. nih.govacs.org

The presence of the halogen substituents is also confirmed by IR spectroscopy. The C-F bond, known for its strong absorption, typically appears in the 1250-1000 cm⁻¹ region. This absorption is often intense due to the high polarity of the bond. The C-Br stretching vibration is found at lower wavenumbers, generally in the 650-500 cm⁻¹ range, as the heavier bromine atom results in a lower vibrational frequency. arabjchem.org The precise identification of these bands provides definitive evidence for the presence of the key functional groups within the this compound structure.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Bands for this compound |

| Aromatic C-H Stretch | 3100 - 3000 | Present |

| Aromatic C=C and C=N Stretch | 1620 - 1430 | Multiple sharp bands |

| C-F Stretch | 1250 - 1000 | Strong absorption band |

| C-H In-plane Bending | 1300 - 1000 | Present |

| C-H Out-of-plane Bending | 900 - 675 | Present |

| C-Br Stretch | 650 - 500 | Present |

This table presents generalized data inferred from typical values for the respective functional groups and data from related quinoline compounds. arabjchem.orgmdpi.comnih.govacs.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.desci-hub.se This method provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction involves irradiating a high-quality single crystal with a focused beam of X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with high precision. uol.de

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds demonstrates the utility of this technique. For example, the structure of 4-chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline was confirmed by single-crystal XRD. nih.govacs.org Such an analysis for this compound would provide exact measurements of the quinoline ring's planarity, the C-Br and C-F bond lengths, and the angles between the substituents and the ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or halogen bonding, which are crucial for understanding the material's physical properties.

| Parameter | Information Gained from SC-XRD |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The crystal's internal symmetry. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact intramolecular distances and angles, confirming connectivity. |

| Torsional Angles | Defines the conformation of the molecule. |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions like hydrogen bonds, halogen bonds, and π-stacking. |

This table outlines the key crystallographic data obtained from a single-crystal X-ray diffraction experiment. uol.deresearchgate.net

In medicinal chemistry, understanding how a molecule interacts with its biological target is paramount. X-ray crystallography of a co-crystal, where a ligand is bound within the active site of a protein, provides a static snapshot of this interaction at the atomic level. Quinolone derivatives are known to target bacterial enzymes like DNA gyrase and topoisomerase IV. whiterose.ac.ukiucr.org

For a compound like this compound, obtaining a co-crystal structure with a target enzyme would be a significant step in drug discovery. The analysis would reveal the precise binding orientation of the molecule. It would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the bromine or fluorine atoms and specific amino acid residues in the protein's active site. For instance, studies on 8-hydroxyquinoline (B1678124) inhibitors with catechol-O-methyltransferase (COMT) have used co-crystal structures to confirm the chelation of a magnesium ion in the active site by the quinoline nitrogen and the hydroxyl group. nih.gov This structural information is invaluable for structure-based drug design, enabling the rational optimization of the ligand to improve its potency and selectivity.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring reaction progress, isolating products, and assessing the purity of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern chemical analysis. It is routinely used to determine the purity of synthetic compounds. In the context of this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like formic acid), would be employed.

During its synthesis, HPLC allows for the monitoring of the reaction's progress by tracking the consumption of starting materials and the formation of the product. After synthesis and purification, HPLC is used to assess the final purity of the compound, with purity levels often expected to be above 95-98% for research applications. google.com The retention time of the compound under specific conditions serves as an identifier, while the area of the peak is proportional to its concentration, allowing for quantitative analysis.

When derivatives of this compound are synthesized that contain additional chiral centers, the result can be a mixture of diastereomers. Separating these stereoisomers is critical, as they can have different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for such separations. researchgate.net

SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar organic co-solvent like methanol. jocpr.com This "green" technique offers faster separations and reduced solvent consumption compared to normal-phase HPLC. americanpharmaceuticalreview.com Chiral stationary phases (CSPs) are commonly used in SFC to achieve the separation of enantiomers, but achiral stationary phases can also be highly effective for separating diastereomers. hplc.eu For derivatives of this compound, SFC would provide an efficient method for both analytical-scale assessment of diastereomeric purity and preparative-scale separation to isolate the individual diastereomers for further study.

UV-Vis Spectrophotometry in Compound Analysis

UV-Visible (UV-Vis) spectrophotometry is a versatile analytical technique employed in the study of quinoline derivatives, including this compound. The method operates on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the energy required to promote electrons to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the π-electron systems are primarily responsible for the absorption of UV light.

In research settings, UV-Vis spectrophotometry serves several key functions. It is frequently used to determine the concentration of a compound in a solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. This is crucial for quantifying the solubility of the compound in various solvents, a fundamental parameter in drug development and chemical synthesis. For instance, the solubility of related halogenated quinolines can be quantified in solvents such as DMSO or chloroform (B151607) using UV-Vis spectroscopy.

Furthermore, this technique is instrumental in studying the interactions between the quinoline compound and other molecules, such as metal ions. The binding of a metal ion to the quinoline ring can alter the electronic environment of the chromophore, leading to a shift in the absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in absorbance intensity (hyperchromic or hypochromic effect). For example, studies on other quinoline derivatives designed as fluorescent sensors have shown distinct changes in their UV-Vis spectra upon the addition of metal ions like Fe³⁺. mdpi.com In one such study, a quinoline-based sensor exhibited a maximum absorption peak at 301 nm, with the absorbance at this wavelength increasing proportionally to the concentration of added Fe³⁺ ions. mdpi.com Similarly, the analysis of ciprofloxacin (B1669076) hybrids, which share the fluoroquinolone core, has been conducted using UV spectrophotometry at a λmax of 272 nm. nih.gov

The stability of this compound under various conditions, such as exposure to UV light, can also be monitored. Photodegradation studies often utilize UV-Vis spectrophotometry to track the decrease in the concentration of the parent compound over time by observing the change in its characteristic absorption peak. unit.no

| Application | Description | Example Compound Class | Reported λmax | Reference |

|---|---|---|---|---|

| Concentration & Solubility | Quantifies the amount of compound dissolved in a solvent by measuring absorbance. | Halogenated Quinolines | Not Specified | |

| Metal Ion Interaction | Detects changes in the absorption spectrum upon complexation with metal ions. | Quinoline-based Sensors | 301 nm | mdpi.com |

| Analysis of Derivatives | Used for quantitative analysis of reaction products and derivatives. | Fluoroquinolone Hybrids | 272 nm | nih.gov |

| Stability Studies | Monitors the degradation of the compound when exposed to light or other stressors. | Halogenated Quinolines | Not Specified |

Atomic Absorption Spectrophotometry in Biological Contexts

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and specific analytical technique used for the quantitative determination of metal elements. drawellanalytical.comresearchgate.net While AAS does not directly analyze the organic structure of this compound, it plays a critical ancillary role in biological research involving this and related compounds. drawellanalytical.com The principle of AAS involves measuring the absorption of light by free atoms in a gaseous state. A sample is atomized, typically by a flame or a graphite (B72142) furnace, and light of a specific wavelength characteristic of the element of interest is passed through the atomic vapor. The amount of light absorbed is directly proportional to the concentration of the target metal element. drawellanalytical.com

In the biological and pharmaceutical analysis of quinoline derivatives, the interaction with metal ions is often a key area of investigation. mdpi.comrsc.org Many biological processes are metal-dependent, and compounds that can chelate or interact with these metals can have significant physiological effects. Quinolines and their derivatives are well-known for their ability to form complexes with various metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). rsc.orgacs.org

The role of AAS in this context is to precisely measure the concentration of metal ions in biological samples, such as blood, urine, or cell culture media. drawellanalytical.com For example, if this compound or its derivatives are being studied for their potential to disrupt bacterial metal homeostasis or as chelating agents in diseases characterized by metal overload, AAS would be the method of choice to quantify the change in metal ion concentrations in the biological system after administration of the compound. mdpi.comdrawellanalytical.com

While newer methods like fluorescent sensors (which are often based on quinoline structures themselves) are being developed for their simplicity and real-time analysis capabilities, AAS remains a benchmark technique due to its high accuracy and established protocols. rsc.orgacs.org It is used to validate the findings of these newer methods and to conduct pharmacokinetic and pharmacodynamic studies by tracking metal levels in biological fluids. drawellanalytical.com Furthermore, AAS is essential for impurity profiling of pharmaceutical compounds, ensuring that trace metal impurities from the synthesis process or raw materials are within acceptable regulatory limits. drawellanalytical.com

| Application in Biological Context | Purpose | Relevance to this compound Research | Reference |

|---|---|---|---|

| Metal Ion Quantification | To accurately measure the concentration of specific metals (e.g., Fe, Cu, Zn) in biological fluids or tissues. | Essential for studying the compound's interaction with metal-dependent biological targets. | mdpi.comdrawellanalytical.com |

| Pharmacodynamic Studies | To understand how the compound affects the natural balance and distribution of metal ions in an organism. | Helps elucidate the mechanism of action, especially if it involves metal chelation or disruption of metal homeostasis. | drawellanalytical.com |

| Impurity Profiling | To detect and quantify trace metal impurities in the final drug substance. | Ensures the purity and safety of the compound for research and potential therapeutic use. | drawellanalytical.com |

| Validation of Sensor Data | To provide a reference standard for the concentration of metal ions when developing other detection methods, like fluorescent sensors. | Confirms the accuracy of data from novel quinoline-based metal sensors. | rsc.orgacs.org |

Research on Biological Activities and Mechanistic Insights of 6 Bromo 8 Fluoroquinoline Derivatives

Antimicrobial Research Pathways

The exploration of 6-bromo-8-fluoroquinoline and its derivatives is rooted in the extensive history of quinolone compounds as potent antimicrobial agents. mdpi.com Modifications to the quinolone scaffold, such as the introduction of a fluorine atom at the C-6 position and various substituents at other positions, have been a cornerstone of developing broad-spectrum antibiotics. mdpi.com The presence of halogen atoms like bromine can significantly influence the physicochemical properties and biological efficacy of the resulting molecules. sci-hub.se

Derivatives of the quinolone framework are recognized for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Research into derivatives containing a 6-bromo-quinoline scaffold has shown that these compounds possess activity, with the specific substitutions playing a critical role in the potency and spectrum. sci-hub.semdpi.com

Standardized in vitro methods are crucial for determining the antibacterial efficacy of new chemical entities. The broth microdilution technique is a gold standard method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govresearchgate.net The disk diffusion method (Kirby-Bauer test) is another common technique for preliminary screening, where the diameter of the zone of inhibition around a disk impregnated with the compound corresponds to its activity. researchgate.netnih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Selected 6-Bromo-quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | Test Organism | Assay | Result (µg/mL or mg) | Reference |

|---|---|---|---|---|---|

| 6-Bromoquinolin-4-ol | 6-bromo-4-(3,5-dichlorophenoxy)quinoline (3e) | E. coli (ESBL) | MIC | 6.25 | mdpi.com |

| 6-Bromoquinolin-4-ol | 6-bromo-4-(3,5-dichlorophenoxy)quinoline (3e) | E. coli (ESBL) | MBC | 12.5 | mdpi.com |

A primary driver for the development of new quinolone analogues is the global rise in antibiotic resistance. nih.gov Significant research effort is directed towards discovering compounds active against multidrug-resistant (MDR) pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. mdpi.commdpi.com

Fluoroquinolones are used as second-line agents for treating MDR-TB, although resistance to this class is also increasing. mdpi.comsemanticscholar.org Research has shown that modifications to the quinolone structure can yield compounds with potent activity against Mtb. For example, certain derivatives of a related fluoroquinolone, IMB-070593, showed high activity against M. tuberculosis H37Rv, with one derivative (19l) being 2-4 times more potent than ciprofloxacin (B1669076) and levofloxacin (B1675101). semanticscholar.org

In the context of 6-bromo-quinoline derivatives, studies have specifically demonstrated efficacy against MRSA. A 6-bromo N-phenyl thiosemicarbazone derivative showed an MBC of less than 1 mM against an MRSA strain, a potency comparable to the established antibiotic ciprofloxacin. sci-hub.se Furthermore, a 6-bromo-4-(3,5-dichlorophenoxy)quinoline derivative exhibited an MIC of 3.125 µg/mL and an MBC of 6.5 µg/mL against MRSA. mdpi.com These findings underscore the potential of the 6-bromo-quinoline scaffold in developing agents to combat resistant Gram-positive infections. sci-hub.semdpi.com

Table 2: Activity of Selected Quinolone Derivatives against Resistant Bacteria This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | Resistant Strain | Assay | Result (µg/mL) | Reference |

|---|---|---|---|---|---|

| 6-Bromoquinolin-4-ol | 6-bromo-4-(3,5-dichlorophenoxy)quinoline (3e) | MRSA | MIC | 3.125 | mdpi.com |

| 6-Bromoquinolin-4-ol | 6-bromo-4-(3,5-dichlorophenoxy)quinoline (3e) | MRSA | MBC | 6.5 | mdpi.com |

| IMB-070593 Derivative | Compound 19l | M. tuberculosis H37Rv | MIC | 0.125 | semanticscholar.org |

The established mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. semanticscholar.orgnih.gov These enzymes are essential for bacterial survival as they manage the topology of DNA during replication, transcription, and repair. nih.govnih.gov Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. nih.gov This leads to a halt in DNA replication and the generation of double-strand DNA breaks, which are ultimately lethal to the cell. nih.govnih.gov

In general, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. mdpi.comresearchgate.netd-nb.info Both enzymes are heterotetramers. DNA gyrase consists of two GyrA and two GyrB subunits (GyrA2GyrB2), and topoisomerase IV is composed of two ParC and two ParE subunits (ParC2ParE2). nih.gov Resistance often arises from mutations in the quinolone-resistance determining region (QRDR) of the genes encoding these subunits (gyrA and parC), which reduces the binding affinity of the drug to the enzyme-DNA complex. nih.govnih.gov The development of new derivatives, including those based on the this compound structure, aims to find molecules that can effectively inhibit these enzymes, including their mutated, resistant forms. mdpi.comsgul.ac.uk

Another major mechanism of bacterial resistance is the active efflux of antibiotics from the cell by membrane proteins called efflux pumps. nih.gov In many Gram-negative bacteria, the AcrAB-TolC system is a primary efflux pump responsible for resistance to a wide range of drugs, including fluoroquinolones. nih.govplos.org In Gram-positive bacteria like S. aureus, the NorA efflux pump is a significant contributor to fluoroquinolone resistance. nih.gov

Research is actively exploring the development of efflux pump inhibitors (EPIs). researchgate.net These molecules are not antibiotics themselves but can block the action of efflux pumps, thereby restoring the intracellular concentration and efficacy of existing antibiotics. nih.gov The study of quinoline (B57606) and indole (B1671886) derivatives as potential EPIs is an ongoing area of research. researchgate.net This pathway investigates whether new this compound derivatives could act as EPIs or be modified to evade recognition by these pumps, thus providing a strategy to overcome this form of resistance. plos.orgnih.gov

While quinolines are predominantly known for their antibacterial properties, research has also explored their potential as antifungal agents. The 8-hydroxyquinoline (B1678124) moiety, in particular, is a well-known scaffold with diverse biological activities, including antifungal effects. mdpi.com

Studies on halogenated 8-quinolinols have been conducted to determine their antifungal potency. For example, an investigation into various iodo-8-quinolinols tested against fungi such as Aspergillus niger and Trichophyton mentagrophytes found that the position of the halogen significantly impacts activity, with the 6-iodo isomer being the most active among those tested. researchgate.net Other research has involved synthesizing complex hybrid molecules, such as ligands combining 6-bromo-quinazolin-4-one and 8-hydroxyquinoline structures, and evaluating their antifungal activity and that of their metal chelates. researchgate.net These studies indicate a valid research pathway for assessing derivatives of this compound for potential antifungal applications, building on the known activity of related halogenated quinoline structures.

Antiviral Activity Investigations

Quinoline derivatives have been investigated for their potential as antiviral agents against a range of viruses. nih.govtsijournals.com Preliminary studies suggest that these compounds may interfere with viral replication, although the precise mechanisms often require further elucidation.

Research has explored the activity of quinoline derivatives against viruses such as HIV and dengue virus. nih.govtsijournals.com In one study, novel 8-hydroxyquinoline derivatives were synthesized and evaluated in vitro against dengue virus serotype 2 (DENV2). nih.gov Two derivatives, an iso-propyl-substituted and an iso-butyl-substituted compound, showed significant inhibitory activity against the virus. nih.gov The iso-propyl derivative exhibited a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. nih.gov

In other research, certain quinoline derivatives were screened for activity against HIV. tsijournals.com A series of 2, 3-disubstituted quinazolin-4(3H)-one derivatives, which share a core heterocyclic system, were synthesized and tested against HIV-1 and HIV-2 in MT-4 cells. tsijournals.com One compound, 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide (SPB), provided up to 47% protection against the replication of HIV-1. tsijournals.com Another study identified a derivative of 6-bromoindirubin-3′-oxime (6BIO), known as 18BIOder, as a potent inhibitor of HIV-1 Tat-dependent transcription. asm.org These studies underscore the promise of the quinoline scaffold in the development of novel antiviral therapeutics. nih.govtsijournals.comasm.org

Anticancer Research Applications

Inhibition of Cancer Cell Proliferation in Diverse Cancer Cell Lines (e.g., HCT116, A549, U2OS, CCRF-CEM, Jurkat, MOLT-4, RAMOS, K562)

Derivatives of this compound have been synthesized and evaluated for their anticancer properties across a variety of cancer cell lines. In one study, molecular hybrids combining this compound with sulfonamides were created and tested for their anti-proliferative effects. nih.gov

The cytotoxic activity of these hybrids was assessed against a panel of cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), U2OS (osteosarcoma), CCRF-CEM, Jurkat, MOLT-4 (leukemia), K562 (chronic myelogenous leukemia), and RAMOS (Burkitt's lymphoma). nih.gov The results indicated that the synthesized compounds had limited potency against the A549, HCT116, and U2OS cell lines, with IC₅₀ values exceeding 50 μM. nih.gov However, other studies on different quinoline derivatives have shown more potent activity. For example, azaspirooxindolinone derivatives displayed significant cytotoxicity against Jurkat, CCRF-CEM, and RAMOS cell lines, with some compounds showing IC₅₀ values as low as 1.38 µM against RAMOS cells. chemrxiv.org

Interactive Table: Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines

Below is a summary of the reported IC₅₀ values for different quinoline derivatives. Note that "Compound Series A" refers to the this compound-sulfonamide hybrids and "Compound Series B" refers to azaspirooxindolinone derivatives from separate studies.

| Cell Line | Cancer Type | Compound Series A (IC₅₀ in µM) nih.gov | Compound Series B (IC₅₀ in µM) chemrxiv.org |

| HCT116 | Colon Cancer | >50 | >50 |

| A549 | Lung Cancer | >50 | >50 |

| U2OS | Osteosarcoma | >50 | Moderate Activity |

| CCRF-CEM | Leukemia | Not Specified | 13.45 - 19.49 |

| Jurkat | Leukemia | Not Specified | 3.58 - 29.41 |

| MOLT-4 | Leukemia | Not Specified | Not Tested |

| RAMOS | Burkitt's Lymphoma | Not Specified | 1.38 - 10.11 |

| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified |

Note: Data is compiled from multiple studies for illustrative purposes. "Not Specified" or "Not Tested" indicates that data was not available in the cited sources for that specific compound series and cell line.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism through which quinoline and fluoroquinolone derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.govtandfonline.com This prevents the uncontrolled proliferation that characterizes cancer. nih.gov

Studies on ciprofloxacin derivatives, a related class of fluoroquinolones, have demonstrated their ability to induce apoptosis in cancer cells. tandfonline.comresearchgate.net For example, certain derivatives were found to significantly increase apoptosis in T-24 bladder cancer cells by 16.8- and 20.1-fold compared to untreated control cells. tandfonline.comresearchgate.net This apoptotic induction was supported by a corresponding increase in the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. tandfonline.comresearchgate.net

Furthermore, these compounds can cause cell cycle arrest, effectively pausing cell division at specific checkpoints. nih.govtandfonline.com Fluoroquinolone derivatives have been shown to arrest the cell cycle at different phases. nih.gov For instance, specific ciprofloxacin derivatives arrested T-24 cancer cells in the S phase, while arresting PC-3 prostate cancer cells in the G1 phase. tandfonline.comresearchgate.net Other levofloxacin derivatives were found to cause cell cycle arrest in the G2/M phase. rsc.org This disruption of the normal cell cycle progression contributes significantly to the anti-proliferative activity of these compounds. mdpi.comrsc.org

Modulation of Nuclear Receptor Responsiveness and Angiogenesis Inhibition

The quinoline scaffold is recognized for its role in the development of anticancer drugs that operate through diverse mechanisms, including the modulation of nuclear receptor responsiveness and the inhibition of angiogenesis. researchgate.net

Modulating the activity of nuclear receptors, which are critical proteins that regulate gene expression involved in cell growth and differentiation, is a promising strategy in cancer therapy. Quinoline derivatives have been explored for their ability to interact with these receptors, thereby altering cellular signaling pathways that contribute to cancer progression. researchgate.net

Inhibition of angiogenesis, the process by which new blood vessels are formed, is another crucial mechanism for controlling tumor growth. Tumors require a dedicated blood supply to grow and metastasize, and cutting off this supply can effectively starve the tumor. The quinoline framework has been identified as a key structural motif in the design of agents that inhibit angiogenesis, thus representing an important avenue for anticancer drug development. researchgate.net

Evaluation of Selective Cytotoxicity in Cancer vs. Non-Cancerous Cell Lines

Research into the cytotoxic effects of this compound derivatives has revealed their potential as selective anticancer agents. Studies have demonstrated that these compounds can exhibit preferential toxicity towards cancer cells while showing reduced harm to normal, non-cancerous cell lines.

For instance, a series of novel molecular hybrids combining quinoline and sulfonamide functionalities were synthesized and evaluated for their anti-cancer properties against a panel of cancer cell lines, including HCT116, A549, U2OS, CCRF-CEM, Jurkat, MOLT-4, RAMOS, and K562. For comparison, non-cancerous cell lines MRC-5 and BJ were also included in the study. researchgate.net The results were promising, indicating that all the tested molecules exhibited an IC50 value greater than 50 μM against the non-cancerous MRC-5 and BJ cell lines, suggesting a non-cytotoxic nature towards these cells. researchgate.net In contrast, several of the hybrid compounds displayed significant potency against various cancer cell lines. researchgate.net

Similarly, a study on 6-bromo quinazoline-4(3H)-one derivatives, which share a structural relationship with 6-bromo-8-fluoroquinolines, investigated their antiproliferative activity against MCF-7 and SW480 cancer cell lines and the normal MRC-5 cell line. nih.gov One particular derivative, 8a , which features an aliphatic linker, demonstrated the most potent activity against the cancer cell lines with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480. nih.gov Crucially, when tested on the normal MRC-5 cell line, compound 8a showed a significantly higher IC50 value of 84.20 ± 1.72 µM, providing strong evidence of its selectivity in distinguishing between cancerous and non-cancerous cells. nih.gov

Another area of investigation involves fluoroquinolone derivatives, a class to which this compound belongs. Novel fluoroquinolone analogs have been synthesized and assessed for their potential as anticancer agents. In these studies, most of the new derivatives were found to be selectively more toxic to cancer cell lines than to normal VERO cells. news-medical.net One derivative, in particular, showed high selectivity for cancer cells, with a markedly reduced toxicity to Vero cells (CC50 = 349.03 µM) compared to its potent cytotoxic effect on cancer cells (Mean GI50 = 9.06 µM). news-medical.net

Furthermore, N-acylated ciprofloxacin derivatives, another related class of compounds, have been evaluated for their antiproliferative activities. Compounds 3 and 15 showed high activity against prostate PC3 cells (IC50 2.02–4.8 μM) without exhibiting a cytotoxic action against normal HaCaT cell lines. acs.orgnih.gov

These findings collectively underscore the potential of this compound and its related derivatives as a foundation for the development of new anticancer therapies with improved selectivity and reduced side effects on healthy tissues.

Table: Selective Cytotoxicity of this compound and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Non-Cancerous Cell Line(s) | Key Finding | Reference(s) |

| Quinoline-sulfonamide hybrids | HCT116, A549, U2OS, CCRF-CEM, Jurkat, MOLT-4, RAMOS, K562 | MRC-5, BJ | IC50 >50 μM against non-cancerous cells, indicating low toxicity. | researchgate.net |

| 6-Bromo quinazolin-4(3H)-one derivative 8a | MCF-7, SW480 | MRC-5 | Significantly higher IC50 against normal cells (84.20 µM) compared to cancer cells (15.85-17.85 µM). | nih.gov |

| Fluoroquinolone analogs | Various cancer cell lines | VERO | Selectively more toxic to cancer cells than normal cells. | news-medical.net |

| N-Acylated ciprofloxacin derivatives (3 , 15 ) | PC3 (prostate cancer) | HaCaT (normal keratinocytes) | High antiproliferative activity against cancer cells with no cytotoxic effect on normal cells. | acs.orgnih.gov |

Enzyme Inhibition and Receptor Binding Studies

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune evasion, particularly in the context of cancer. google.com It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. google.com The depletion of tryptophan and the accumulation of its metabolites can suppress the proliferation and function of immune cells, such as T cells, thereby allowing tumors to escape immune surveillance. nih.gov Consequently, the inhibition of IDO has emerged as a promising strategy in cancer immunotherapy. google.comnih.gov

This compound derivatives have been identified as key intermediates in the synthesis of potent IDO inhibitors. ossila.com For example, 4-bromo-6-fluoroquinoline (B1289494) is a crucial building block in the synthesis of linrodostat (B606295), a known inhibitor of indoleamine 2,3-dioxygenase developed for anti-cancer treatments. ossila.com The development of linrodostat highlights the importance of the this compound scaffold in creating compounds that can effectively target the IDO enzyme. ossila.com

The mechanism of IDO inhibition by these derivatives is thought to involve their binding to the enzyme, thereby blocking its catalytic activity and preventing the breakdown of tryptophan. google.com By inhibiting IDO, these compounds can help to restore the local tryptophan concentration, thereby reactivating the anti-tumor immune response. nih.gov Research has shown that combining an IDO inhibitor with other immunotherapies, such as Toll-like receptor (TLR) agonists, can significantly enhance the anti-tumor effects. nih.gov

Inhibition of Catechol O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamines, including the neurotransmitter dopamine. nih.gov Inhibition of COMT can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease. nih.govnih.gov

Derivatives of 8-hydroxyquinoline have been identified as potent inhibitors of COMT, with a notable selectivity for the membrane-bound form of the enzyme (MB-COMT). nih.gov The core 8-hydroxyquinoline structure is capable of chelating the magnesium ion in the active site of COMT, a mechanism similar to that of catechol-based inhibitors. nih.gov

While direct studies on this compound itself as a COMT inhibitor are not extensively detailed, the broader class of halogenated quinoline derivatives has shown promise. For instance, research on 8-bromoquinoline (B100496) derivatives has indicated their potential to inhibit COMT. The presence and position of halogen substituents on the quinoline ring can significantly influence the binding affinity and inhibitory activity of these compounds. nih.gov The introduction of small substituents at the 7-position of the 8-hydroxyquinoline core has been found to improve metabolic stability without compromising potency. nih.gov This suggests that strategic placement of halogens, such as the bromo and fluoro groups in this compound, could be a viable approach to designing effective and stable COMT inhibitors.

Interaction with Other Specific Molecular Targets (e.g., AChE, BuChE)

Beyond IDO and COMT, this compound and its derivatives have been investigated for their interactions with other specific molecular targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the regulation of the neurotransmitter acetylcholine (B1216132) and are important targets in the treatment of Alzheimer's disease and other neurological disorders.

While specific data on the direct inhibition of AChE and BuChE by this compound is limited, the broader class of quinoline derivatives has been extensively studied for this purpose. The quinoline scaffold is a common feature in many known cholinesterase inhibitors. The ability of these compounds to interact with the active site of these enzymes is often influenced by the nature and position of their substituents. The halogen atoms in this compound can potentially form key interactions within the enzyme's active site, contributing to inhibitory activity.

General Enzyme Inhibition and Macromolecular Binding Interactions

The this compound scaffold is a versatile platform for designing molecules that can interact with a variety of enzymes and macromolecules. The presence of the halogen atoms (bromine and fluorine) significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity and selectivity for different biological targets.

Derivatives of this compound have been explored for their potential to inhibit a range of enzymes beyond those already mentioned. For example, some quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. google.com This mechanism is the basis for the antibacterial activity of many quinolone antibiotics. google.com

Biofilm Eradication Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This protective environment makes the bacteria within the biofilm highly resistant to conventional antibiotics and host immune responses. asm.org The eradication of biofilms is a significant challenge in treating chronic infections.

Quinoline derivatives have emerged as promising agents for combating bacterial biofilms. asm.orgnih.govnih.gov Studies have shown that certain quinoline compounds can both inhibit the formation of new biofilms and eradicate established ones. researchgate.net

One study on quinoline-2-one derivatives demonstrated significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A particular compound, 6c , showed a dose-dependent reduction in biofilm formation, with a 79% reduction at a concentration of 0.5 times its minimum inhibitory concentration (MIC). nih.gov This effect was substantially greater than that of the standard antibiotic vancomycin (B549263). nih.gov

Another study investigating isatin-quinoline conjugates also reported inhibitory activity against biofilm formation in MRSA. One of the conjugates, 11a , achieved an 83.60% inhibition of biofilm formation at a concentration of 10 mg/mL. nih.gov

Furthermore, the quinoline derivative HT61 has been shown to be more effective than vancomycin at reducing the viability of S. aureus biofilms. asm.org At the highest concentration tested (128 mg/liter), HT61 resulted in a 1.3 log reduction in colony-forming units (CFUs) compared to vancomycin. asm.org

The mechanisms by which these quinoline derivatives disrupt biofilms are multifaceted. They may involve the downregulation of genes related to the quorum sensing pathway, which is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation. researchgate.net Additionally, some derivatives have been shown to induce DNA damage by binding to bacterial DNA. researchgate.net

The structural features of this compound, including its halogen substituents, may enhance its ability to penetrate the biofilm matrix and interact with bacterial cells. Halogenated quinolines have demonstrated potent biofilm eradication activity, particularly against Gram-positive pathogens. nih.gov

Table: Biofilm Eradication Activity of Quinoline Derivatives

| Derivative Class | Target Organism | Key Finding | Reference(s) |

| Quinoline-2-one derivative 6c | MRSA | 79% reduction in biofilm formation at 0.5 x MIC. | nih.gov |

| Isatin-quinoline conjugate 11a | MRSA | 83.60% inhibition of biofilm formation at 10 mg/mL. | nih.gov |

| Quinoline derivative HT61 | S. aureus | 1.3 log greater reduction in CFUs compared to vancomycin at 128 mg/liter. | asm.org |

| Halogenated quinolines | Gram-positive pathogens | Potent biofilm eradication activity. | nih.gov |

In vitro and In vivo Biofilm Activity Assessments

The ability of bacteria to form biofilms presents a significant challenge in clinical settings, as these structures confer enhanced resistance to conventional antibiotics. mdpi.com Fluoroquinolones (FQs) are a class of antibiotics noted for their ability to penetrate the exopolysaccharide matrix of biofilms and exert bactericidal effects on the embedded, often slow-growing or non-growing, cells. mdpi.com Research into quinoline derivatives has shown that specific structural modifications can significantly enhance their antibiofilm capabilities.

Studies on Schiff base derivatives of quinoline have highlighted the importance of halogenation for antibiofilm and antimicrobial action. mdpi.com For instance, certain quinoline derivatives demonstrated potent inhibition of P. aeruginosa biofilm, with activity surpassing that of the antibiotic linezolid. mdpi.com The presence of a bromo substituent on the molecule has been identified as being beneficial for inhibiting biofilm formation in pathogens like MRSA and E. coli. mdpi.com This suggests that the bromine atom plays a crucial role in the molecule's interaction with bacterial targets related to biofilm development.

Efficacy against Biofilm-Forming Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli)

Derivatives of the quinoline scaffold have been systematically evaluated for their efficacy against critical biofilm-forming pathogens, including Pseudomonas aeruginosa and Escherichia coli. mdpi.comsci-hub.se These bacteria are common culprits in device-related and chronic infections, where biofilm formation is a key virulence factor. mdpi.comresearchgate.net

Research has demonstrated that the substitution pattern on the quinolone scaffold is critical for antibacterial potency. A study on quinolone thiosemicarbazones revealed that derivatives with a larger halogen, such as chlorine or bromine, at the C-6 position of the quinolone structure exhibited the most promising activity against a panel of bacteria, including P. aeruginosa and E. coli. sci-hub.se In contrast, a smaller fluorine atom at the same position resulted in reduced activity. sci-hub.se This highlights the specific contribution of the 6-bromo substitution to the molecule's efficacy. While many fluoroquinolone derivatives show considerable activity against E. coli, their potency against the intrinsically more resistant P. aeruginosa is often lower. acs.orgnih.gov

The following table summarizes the antibacterial activity of 6-bromo-substituted quinolone derivatives against various pathogenic strains.

| Compound/Derivative | Pathogen | Minimum Bactericidal Concentration (MBC) (mM) |

| 6-Bromoquinolone Thiosemicarbazone Derivative | Staphylococcus aureus (MRSA) | < 1 |

| 6-Bromoquinolone Thiosemicarbazone Derivative | Pseudomonas aeruginosa | 0.80 - 36.49 |

| 6-Bromoquinolone Thiosemicarbazone Derivative | Escherichia coli | 0.80 - 36.49 |

| 6-Bromoquinolone Thiosemicarbazone Derivative | Klebsiella pneumoniae | 0.80 - 36.49 |

| 6-Bromoquinolone Thiosemicarbazone Derivative | Salmonella typhimurium | 0.80 - 36.49 |

| Data sourced from a study on substituted quinolone thiosemicarbazones. sci-hub.se |

Antioxidant Activity Screening

The investigation of quinoline derivatives extends to their potential as antioxidant agents. Some studies have synthesized N-1 substituted fluoroquinolone derivatives and reported excellent antioxidant activity, assessed through methods like the DPPH free radical scavenging assay. orientjchem.org

More specifically, research involving derivatives synthesized from a 6-bromo-8-methoxyquinoline (B600033) starting material has been conducted to evaluate antioxidant potential. mdpi.com In one study, new 8-hydroxyquinoline derivatives were synthesized and evaluated using the 2,2-diphenyl-1-picryhydrazyl (DPPH) assay. The results indicated that the synthesized products displayed low to moderate antioxidant activity. mdpi.com Another study on levofloxacin, a popular fluoroquinolone, and its novel thionated derivatives also assessed antioxidant capacity. nih.gov Compared to the standard antioxidant ascorbic acid, a thionated derivative (compound 3) showed the highest activity among the tested compounds, with approximately 35% scavenging activity in the DPPH assay. nih.gov

| Compound/Derivative | Assay | Antioxidant Activity (IC50 or % Scavenging) | Reference Compound |

| 8-Hydroxyquinoline Derivatives | DPPH | IC50: 0.8–2.49 mg/mL | L-ascorbic acid (IC50: 0.1 mg/mL) |

| Thionated Levofloxacin Derivative (Compound 3) | DPPH | ~35% scavenging activity | Ascorbic acid |

| Data compiled from studies on 8-hydroxyquinoline and levofloxacin derivatives. mdpi.comnih.gov |

Anti-tubercular Activity Screening

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. jmchemsci.comaustinpublishinggroup.com The quinoline core is a recognized pharmacophore in the development of new anti-TB drugs. austinpublishinggroup.comnih.gov

Research has shown that fluoroquinolone derivatives, particularly those with specific halogen substitutions, can exhibit significant anti-tubercular effects. researchgate.net Studies on arylated quinoline carboxylic acids identified that derivatives featuring a 6-bromo substitution showed moderate activity against the H37Rv strain of M. tuberculosis. nih.gov Specifically, 2-(naphthalen-2-yl)- and 2-(phenanthren-3-yl)-modified 6-bromo derivatives were noted for their inhibitory action. nih.gov In contrast, an initial library of quinoline carboxylic acid derivatives without these specific modifications generally showed poor anti-TB activity, with a Minimum Inhibitory Concentration (MIC90) greater than 64 μg/mL. nih.gov This underscores the importance of specific structural features in conjunction with the 6-bromo substitution for achieving potent anti-tubercular effects.

The table below presents the anti-tubercular activity for specific 6-bromo quinoline derivatives.

| Compound | Target Strain | Activity (MIC90) |

| Compound 1h (a QCA derivative) | M. tuberculosis H37Rv | 62.57 μg/mL |

| Compound 6q (2-(naphthalen-2-yl)-6-bromo derivative) | M. tuberculosis H37Rv | Moderate Activity |

| Compound 6r (2-(phenanthren-3-yl)-6-bromo derivative) | M. tuberculosis H37Rv | Moderate Activity |

| General QCA Derivatives (1a-1p, excluding 1h) | M. tuberculosis H37Rv | > 64 μg/mL |

| Data sourced from a study on arylated quinoline carboxylic acids as Mycobacterium tuberculosis inhibitors. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 8 Fluoroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to predict various properties of quinoline (B57606) derivatives, offering a balance between accuracy and computational cost.

DFT calculations are instrumental in determining the electronic properties of 6-bromo-8-fluoroquinoline, which in turn dictate its reactivity. By employing methods such as B3LYP with a 6-31+G(d,p) basis set, researchers can compute key parameters that describe the molecule's electronic behavior. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

From these frontier molecular orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2)

These parameters provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack, which is vital for understanding its potential interactions and reaction mechanisms. For instance, a study on a bromo-imidazo[4,5-b]pyridine derivative calculated a HOMO-LUMO energy gap of 2.3591 eV, indicating its reactive nature. nih.gov Similar calculations for this compound would be invaluable in predicting its chemical behavior.

Table 1: Predicted Reactivity Parameters for a Representative Bromo-heterocyclic Compound (Note: This table is illustrative and based on typical values for similar compounds, as specific DFT data for this compound is not readily available in the cited literature.)

| Parameter | Value |

| EHOMO | -3.1033 eV |

| ELUMO | -0.7442 eV |

| Energy Gap (ΔE) | 2.3591 eV |

| Ionization Potential (I) | 3.1033 eV |

| Electron Affinity (A) | 0.7442 eV |

| Electronegativity (χ) | 1.92375 |

| Chemical Hardness (η) | 1.17955 |

DFT calculations are also a powerful tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. For example, studies on 7-bromo-5-chloro-8-hydroxyquinoline have shown that vibrational frequencies calculated using DFT methods are in good agreement with experimental data. nih.gov The theoretical IR spectrum of similar compounds, like certain 6-bromo quinazoline (B50416) derivatives, has been shown to excellently agree with experimental results for characteristic peaks such as C=C, C=N, and C-H vibrations. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of this compound. dergipark.org.tr These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light at specific wavelengths. The predicted absorption maxima (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π*) are crucial for understanding the photophysical properties of the compound and its potential applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer. The accuracy of these predictions is often enhanced by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule, such as this compound, interacts with a biological macromolecule, typically a protein or a nucleic acid. These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the receptor and then scoring them based on their binding affinity. For instance, in a study of 6-bromo quinazoline derivatives as potential anticancer agents, molecular docking was used to investigate their binding affinity against the epidermal growth factor receptor (EGFR). nih.gov The results revealed binding energies and specific interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the active site. nih.govresearchgate.net

Similarly, docking studies of this compound against various enzymes or receptors could reveal its potential as an inhibitor or modulator of their activity. The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction. These studies can identify crucial interactions that contribute to the stability of the ligand-receptor complex, guiding the design of more potent and selective analogs.

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. dntb.gov.ua

For example, MD simulations performed on a complex of a bromo-quinazoline derivative with EGFR demonstrated the stability of the ligand within the active site over a 100 ns simulation. nih.gov Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds to quantify the persistence of key interactions. nih.govresearchgate.net Such simulations for this compound would provide valuable insights into the stability of its binding and the dynamic nature of its interactions with a target protein, thus validating the docking results and providing a more comprehensive understanding of the binding mechanism.

In silico Pharmacokinetic and ADME Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized.

Various computational models and software, such as SwissADME and ADMETLab, can predict a wide range of ADME parameters based on the molecular structure of this compound. nih.govfrontiersin.org These predictions are often based on quantitative structure-property relationship (QSPR) models.

Key predicted ADME properties include:

Absorption: Parameters like oral bioavailability, human intestinal absorption (HIA), and Caco-2 cell permeability are predicted. The "Rule of Five" by Lipinski is often used as a preliminary filter for oral bioavailability. researchgate.net

Distribution: Predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). frontiersin.org

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is predicted.

Excretion: Properties related to the elimination of the compound from the body, such as renal clearance, can be estimated.

Toxicity: Potential toxic effects, such as cardiotoxicity (hERG inhibition) and hepatotoxicity, can also be flagged by in silico models.

Some basic physicochemical properties that influence ADME, such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), have been calculated for this compound, with values of 12.89 Ų and 3.1364, respectively. chemscene.com These values suggest good membrane permeability. A comprehensive in silico ADME profile would provide a valuable guide for the further development of this compound as a potential drug candidate.

Table 2: Illustrative In Silico ADME Prediction for a Quinoline Derivative (Note: This table is a representative example based on typical predictions for similar compounds, as a full, published ADME profile for this compound is not available in the cited literature.)

| Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Oral Bioavailability | Good |

| Lipinski's Rule of Five | 0 violations |

| Distribution | |

| Plasma Protein Binding | ~90% |

| BBB Permeant | Yes |

| Metabolism | |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Clearance | Low |

| Toxicity | |

| hERG Inhibition | Low risk |

Mechanistic Computational Studies of Reaction Pathways

While specific computational studies detailing the reaction pathways of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established within computational organic chemistry. rsc.orgnih.gov These studies are crucial for understanding the formation of quinoline derivatives and predicting their subsequent reactivity. The primary tool for these investigations is Density Functional Theory (DFT), which is used to calculate the electronic structure of molecules and map out the potential energy surfaces of chemical reactions. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov

A key aspect of mechanistic computational studies is the elucidation of reaction pathways, which involves identifying transition states and intermediates. smu.edu For the synthesis of a substituted quinoline like this compound, computational models can be employed to investigate established synthetic routes such as the Skraup, Doebner-von Miller, or Friedländer syntheses. By calculating the energy barriers associated with different proposed mechanisms, researchers can determine the most likely pathway for the reaction to proceed.

The following table illustrates the types of data that are typically generated from DFT calculations in mechanistic studies of quinoline derivatives.

| Computational Parameter | Significance in Mechanistic Studies |

| Transition State Energy | Determines the activation energy and rate-determining step of a reaction. |

| Intermediate Stability | Provides insight into the feasibility of a proposed reaction pathway. |

| Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical component of these studies. The energy gap between the HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov Furthermore, calculated properties such as electrophilicity index, chemical potential, chemical hardness, and softness offer deeper insights into the molecule's reactivity. rsc.orgnih.gov

Bioinformatics Approaches in Quinoline Derivative Research